![molecular formula C11H9F3N4O B2764489 N-[3-(三氟甲基)[1,2,4]三唑并[4,3-a]吡啶-8-基]环丙基甲酰胺 CAS No. 478066-16-9](/img/structure/B2764489.png)

N-[3-(三氟甲基)[1,2,4]三唑并[4,3-a]吡啶-8-基]环丙基甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

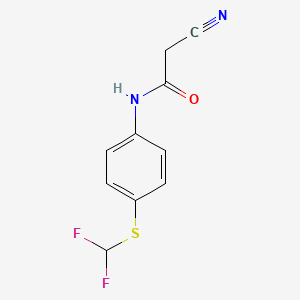

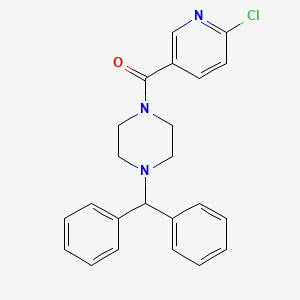

N-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-8-yl]cyclopropanecarboxamide is a chemical compound . It belongs to the class of compounds known as triazolopyrazines .

Synthesis Analysis

The synthesis of similar compounds, such as 3-trifluoromethyl-1,2,4-triazoles, has been reported. A convenient approach for the construction of these compounds involves the use of readily available trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate (TFBen) as starting materials .

科学研究应用

合成技术

研究已经开发出合成[1,2,4]三唑并[1,5-a]吡啶和相关化合物的技术,重点介绍了允许在温和条件下合成这些分子的技术,该技术可能适用于合成 N-[3-(三氟甲基)[1,2,4]三唑并[4,3-a]吡啶-8-基]环丙烷甲酰胺(Elliott W. D. Huntsman & J. Balsells, 2005;Zisheng Zheng 等,2014)。

抗肿瘤和抗菌活性

对烯胺酮及其与氨基杂环反应的研究导致了合成具有显着抗肿瘤和抗菌活性的化合物的技术。这些发现表明 N-[3-(三氟甲基)[1,2,4]三唑并[4,3-a]吡啶-8-基]环丙烷甲酰胺 在开发新的治疗剂中具有潜在应用(S. Riyadh, 2011)。

微波辅助合成

微波辅助合成技术已被用于合成包含三氟甲基部分的稠合杂环,为生成可能包含 N-[3-(三氟甲基)[1,2,4]三唑并[4,3-a]吡啶-8-基]环丙烷甲酰胺等化合物提供了有效的途径,突出了现代合成方法的适应性和效率(M. Shaaban, 2008)。

新型反应途径

对 n-氨基吡啶衍生物反应的研究揭示了合成 s-三唑并[1,5-a]-吡啶环的新途径,为可应用于相关化合物以进行科学和治疗研究的新合成策略提供了见解(T. Okamoto 等,1966)。

作用机制

Target of Action

The primary targets of SMR000179549 are currently unknown. The compound is a derivative of the triazolo[4,3-a]pyrazine class , which has been associated with antibacterial activities . .

Mode of Action

Other triazolo[4,3-a]pyrazine derivatives have shown antibacterial activities . These compounds may interact with bacterial proteins or enzymes, disrupting their function and leading to bacterial death

Biochemical Pathways

The biochemical pathways affected by SMR000179549 are currently unknown. Given the antibacterial activity of related compounds , it is possible that SMR000179549 may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication.

Result of Action

The molecular and cellular effects of SMR000179549’s action are currently unknown. As a derivative of the triazolo[4,3-a]pyrazine class , it may exhibit antibacterial activity, potentially leading to bacterial cell death . .

属性

IUPAC Name |

N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N4O/c12-11(13,14)10-17-16-8-7(2-1-5-18(8)10)15-9(19)6-3-4-6/h1-2,5-6H,3-4H2,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PONYFELAULUFRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=CC=CN3C2=NN=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopentyl-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2764409.png)

![1-(hydrazinecarbonyl)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]formamide](/img/structure/B2764410.png)

![N-[(4-Methyl-1,1-dioxothian-4-yl)methyl]prop-2-enamide](/img/structure/B2764411.png)

![2-(4-ethoxyphenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2764412.png)

![1-[(2-Chloro-4-methylphenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B2764415.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2764421.png)

![3-(4-fluorophenyl)-5-methyl-2,4-dioxo-N-(4-(trifluoromethyl)phenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2764424.png)